molecular formula C12H11N3O2 B1404386 Methyl 3-(2-aminopyrimidin-4-yl)benzoate CAS No. 579476-49-6

Methyl 3-(2-aminopyrimidin-4-yl)benzoate

Cat. No. B1404386
M. Wt: 229.23 g/mol
InChI Key: LEKLAXUYPKSYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95% (For Research Use Only)

Scientific Research Applications

Histamine H4 Receptor Ligands

Research involving 2-aminopyrimidines, such as Methyl 3-(2-aminopyrimidin-4-yl)benzoate, has led to the development of compounds that act as ligands for the histamine H4 receptor (H4R). These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential as anti-inflammatory agents and for their antinociceptive activity in pain models, supporting the use of H4R antagonists in pain management (Altenbach et al., 2008).

Inhibitors of Tetrahydrofolate Cofactors

Another study involved the synthesis of compounds like N10-methyl-4-thiofolic acid as potential inhibitors of the cofactor forms of tetrahydrofolate. This research contributes to the understanding of biochemical pathways involving tetrahydrofolate and its potential medical applications (Elliott et al., 1975).

Adenosine Receptor Ligands with Antineuropathic Activity

The synthesis and evaluation of amino-3,5-dicyanopyridines, related to the aminopyrimidine structure, led to the development of compounds with high affinity for human adenosine receptors. These compounds, including methyl 3-(((6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)benzoate, have demonstrated reduction in oxaliplatin-induced neuropathic pain (Betti et al., 2019).

5-HT1A Partial Agonists

Aminopyrimidine derivatives have been identified as novel 5-HT(1A) agonists, contributing to the development of potential treatments for neurological and psychiatric disorders. These compounds have shown moderate potency and metabolic stability (Dounay et al., 2009).

Synthesis of Nilotinib

The compound Nilotinib, a selective inhibitor of tyrosine kinase, was synthesized using a process that included the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal to form aminopyrimidine derivatives (Yu Yankun et al., 2011).

properties

IUPAC Name

methyl 3-(2-aminopyrimidin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11(16)9-4-2-3-8(7-9)10-5-6-14-12(13)15-10/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKLAXUYPKSYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-aminopyrimidin-4-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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